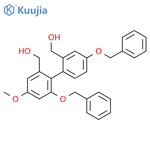

Cas no 87530-30-1 (Lusianthridin)

Lusianthridin 化学的及び物理的性質

名前と識別子

-

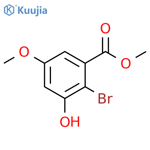

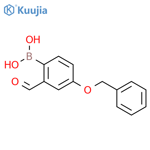

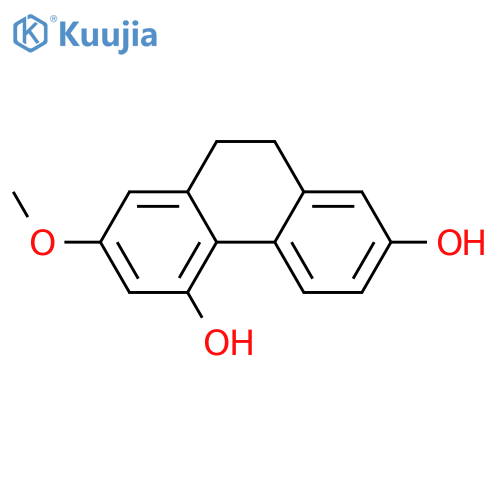

- 7-methoxy-9,10-dihydrophenanthrene-2,5-diol

- Lusianthridin

- 2,5-Phenanthrenediol, 9,10-dihydro-7-methoxy-

- 7-Methoxy-9,10-dihydro-2,5-phenanthrendiol

- 7-Methoxy-9,10-dihydro-2,5-phenanthrenediol

- 7-Méthoxy-9,10-dihydro-2,5-phénanthrènediol

- 4,7-Dihydroxy-2-methoxy-9,10-dihydrophenanthrene

- https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:28678

- BDBM246496

- C10257

- Q27103833

- 9,10-Dihydro-7-methoxy-2,5-phenanthrenediol (ACI)

- CHEBI:28678

- CHEMBL254187

- SCHEMBL4743850

- DTXSID50331917

- D85190

- 2,5-Dihydroxy-7-methoxy-9,10-dihydrophenanthrene (14)

- HY-121418

- AKOS040760533

- CS-0081991

- FS-7984

- 87530-30-1

- DA-75163

-

- インチ: 1S/C15H14O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h4-8,16-17H,2-3H2,1H3

- InChIKey: RDKDIPDDUFMMMT-UHFFFAOYSA-N

- ほほえんだ: OC1C=C2CCC3C(C2=CC=1)=C(O)C=C(OC)C=3

計算された属性

- せいみつぶんしりょう: 242.09400

- どういたいしつりょう: 242.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.296±0.06 g/cm3(Predicted)

- ふってん: 507.3±50.0 °C(Predicted)

- フラッシュポイント: 260.6±30.1 °C

- PSA: 49.69000

- LogP: 2.87200

- じょうきあつ: 0.0±1.4 mmHg at 25°C

- 酸性度係数(pKa): 9.23±0.20(Predicted)

Lusianthridin セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Lusianthridin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | MDA53030-1 mg |

Lusianthridin |

87530-30-1 | 1mg |

$155.93 | 2023-01-03 | ||

| Chengdu Biopurify Phytochemicals Ltd | BPF2784-5mg |

Lusianthridin |

87530-30-1 | 98% | 5mg |

$350 | 2023-09-20 | |

| Biosynth | MDA53030-10 mg |

Lusianthridin |

87530-30-1 | 10mg |

$810.80 | 2023-01-03 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1892-1 mL * 10 mM (in DMSO) |

Lusianthridin |

87530-30-1 | 99.11% | 1 mL * 10 mM (in DMSO) |

¥ 3330 | 2023-09-07 | |

| TargetMol Chemicals | TN1892-25mg |

Lusianthridin |

87530-30-1 | 99.11% | 25mg |

¥ 7460 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L43370-5 mg |

7-methoxy-9,10-dihydrophenanthrene-2,5-diol |

87530-30-1 | 5mg |

¥4640.0 | 2021-09-09 | ||

| Chengdu Biopurify Phytochemicals Ltd | BPF2784-5mg |

Lusianthridin |

87530-30-1 | 98% | 5mg |

$350 | 2023-09-19 | |

| Biosynth | MDA53030-5 mg |

Lusianthridin |

87530-30-1 | 5mg |

$506.75 | 2023-01-03 | ||

| MedChemExpress | HY-121418-10mg |

Lusianthridin |

87530-30-1 | 10mg |

¥18500 | 2023-03-06 | ||

| MedChemExpress | HY-121418-5mg |

Lusianthridin |

87530-30-1 | 5mg |

¥11500 | 2023-03-06 |

Lusianthridin 合成方法

合成方法 1

1.2 Reagents: Water ; 0 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

2.1 Reagents: Bromobenzene , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

2.2 Solvents: Tetrahydrofuran ; 2 h, rt

2.3 Reagents: Ammonium chloride Solvents: Water ; rt

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, 1 atm, rt

合成方法 2

2.1 Reagents: Triethylamine , Phosphorus tribromide Solvents: Dichloromethane ; 0 °C; 15 h, 0 °C

2.2 Reagents: Water ; 0 °C

2.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

3.1 Reagents: Bromobenzene , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

3.2 Solvents: Tetrahydrofuran ; 2 h, rt

3.3 Reagents: Ammonium chloride Solvents: Water ; rt

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, 1 atm, rt

合成方法 3

2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; rt

3.1 Reagents: Triethylamine , Phosphorus tribromide Solvents: Dichloromethane ; 0 °C; 15 h, 0 °C

3.2 Reagents: Water ; 0 °C

3.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

4.1 Reagents: Bromobenzene , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

4.2 Solvents: Tetrahydrofuran ; 2 h, rt

4.3 Reagents: Ammonium chloride Solvents: Water ; rt

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, 1 atm, rt

合成方法 4

1.2 5 h, rt

2.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 18 h, 80 °C

3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; rt

4.1 Reagents: Triethylamine , Phosphorus tribromide Solvents: Dichloromethane ; 0 °C; 15 h, 0 °C

4.2 Reagents: Water ; 0 °C

4.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

5.1 Reagents: Bromobenzene , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

5.2 Solvents: Tetrahydrofuran ; 2 h, rt

5.3 Reagents: Ammonium chloride Solvents: Water ; rt

6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, 1 atm, rt

合成方法 5

1.2 Solvents: Tetrahydrofuran ; 2 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, 1 atm, rt

合成方法 6

2.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 min, rt

2.2 5 h, rt

3.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 18 h, 80 °C

4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; rt

5.1 Reagents: Triethylamine , Phosphorus tribromide Solvents: Dichloromethane ; 0 °C; 15 h, 0 °C

5.2 Reagents: Water ; 0 °C

5.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

6.1 Reagents: Bromobenzene , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

6.2 Solvents: Tetrahydrofuran ; 2 h, rt

6.3 Reagents: Ammonium chloride Solvents: Water ; rt

7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, 1 atm, rt

合成方法 7

合成方法 8

2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; rt

3.1 Reagents: Triethylamine , Phosphorus tribromide Solvents: Dichloromethane ; 0 °C; 15 h, 0 °C

3.2 Reagents: Water ; 0 °C

3.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

4.1 Reagents: Bromobenzene , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

4.2 Solvents: Tetrahydrofuran ; 2 h, rt

4.3 Reagents: Ammonium chloride Solvents: Water ; rt

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, 1 atm, rt

Lusianthridin Raw materials

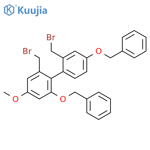

- Methyl 2′-formyl-4-methoxy-4′,6-bis(phenylmethoxy)[1,1′-biphenyl]-2-carboxylate

- (4-benzyloxy-2-formyl)phenylboronic acid

- 4-Benzyloxy-2-formylphenylboronic acid pinacol ester

- 2,2′-Bis(bromomethyl)-4-methoxy-4′,6-bis(phenylmethoxy)-1,1′-biphenyl

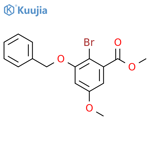

- Methyl 2-bromo-5-methoxy-3-(phenylmethoxy)benzoate

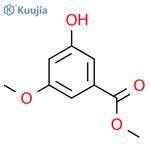

- Methyl 3-hydroxy-5-methoxybenzoate

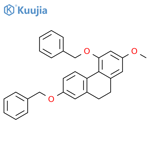

- 9,10-Dihydro-2-methoxy-4,7-bis(phenylmethoxy)phenanthrene

- 4-Methoxy-4′,6-bis(phenylmethoxy)[1,1′-biphenyl]-2,2′-dimethanol

- Benzoic acid, 2-bromo-3-hydroxy-5-methoxy-, methyl ester

Lusianthridin Preparation Products

Lusianthridin 関連文献

-

Liangliang Yao,Bo Fang,Qiong Hu,Yu Lei,Li Bao,Yimin Hu Chem. Commun. 2020 56 15185

-

He-Gui Yan,Hui-Ran Zhao,Jun Hu,An-Mei Lu,Xue-Mei Fu,Bao Jia,Ming-Hui Yang Anal. Methods 2016 8 4867

Lusianthridinに関する追加情報

Lusianthridin (87530-30-1) に関する最新研究動向:化学生物医薬分野における進展

Lusianthridin (CAS番号: 87530-30-1) は、近年、その特異な生物活性により化学生物医薬分野で注目を集めている天然化合物です。本化合物は、特に抗炎症、抗がん、神経保護作用などの薬理効果が報告されており、最新の研究ではその作用機序の解明と治療応用の可能性が精力的に探求されています。本稿では、2023年から2024年にかけて発表されたLusianthridinに関する重要な研究成果を概説し、今後の研究開発の方向性について考察します。

最近の研究では、Lusianthridinの分子構造と生物活性の関係が詳細に解析されています。特に、87530-30-1の化学構造に特徴的なフェノール性水酸基が、NF-κBやMAPKシグナル経路の調節を通じて抗炎症作用を発揮することが明らかになりました。2023年にJournal of Medicinal Chemistryに掲載された研究では、Lusianthridinの構造活性相関(SAR)が系統的に評価され、その分子標的としてTRAF6が新たに同定されています。

がん治療分野では、Lusianthridinの抗腫瘍効果に関する前臨床研究が進展しています。特に、87530-30-1化合物ががん細胞のアポトーシスを誘導し、上皮間葉転換(EMT)を抑制することが複数の研究グループによって確認されました。2024年初頭に発表されたCell Death & Diseaseの論文では、Lusianthridinがp53依存性および非依存性の両経路を活性化することで、多剤耐性がん細胞に対しても有効性を示すことが報告されています。

神経変性疾患への応用可能性についても新たな知見が得られています。Lusianthridinが神経炎症を抑制し、酸化ストレスから神経細胞を保護する効果が、アルツハイマー病やパーキンソン病の動物モデルで確認されました。87530-30-1化合物は血液脳関門(BBB)を通過できる特性を持ち、これは中枢神経系疾患治療薬としての大きな利点となります。

今後の課題として、Lusianthridinの生体内動態の最適化と製剤化技術の開発が挙げられます。87530-30-1化合物の水溶性や安定性を改善するための構造修飾やドラッグデリバリーシステムの研究が、現在複数の機関で進行中です。また、臨床応用に向けた毒性評価や薬物動態試験のデータ蓄積が今後の研究推進に不可欠です。

総括すると、Lusianthridin (87530-30-1) は、その多様な薬理作用と比較的良好な安全性プロファイルから、次世代の多機能性治療薬候補として大きな可能性を秘めています。今後の研究開発の進展により、炎症性疾患、がん、神経変性疾患など幅広い疾患領域での臨床応用が期待されます。

87530-30-1 (Lusianthridin) 関連製品

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 506-17-2(cis-Vaccenic acid)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)